molecular formula C24H31N3 B13934769 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-isobutyl-8-methyl-5-(2-(6-methyl-3-pyridyl)ethyl)- CAS No. 20674-98-0

1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-isobutyl-8-methyl-5-(2-(6-methyl-3-pyridyl)ethyl)-

Cat. No.: B13934769
CAS No.: 20674-98-0
M. Wt: 361.5 g/mol
InChI Key: KNMOCSZJXJVVTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the tetrahydro-1H-pyrido[4,3-b]indole family, characterized by a fused pyridine-indole scaffold with distinct substituents. Its structure includes an isobutyl group at position 2, an 8-methyl group, and a 5-(2-(6-methyl-3-pyridyl)ethyl) side chain. Key physicochemical properties include a calculated XlogP of 4.8 (indicating high lipophilicity) and a topological polar surface area (PSA) of 21.1 Ų, suggesting moderate membrane permeability .

Properties

CAS No.

20674-98-0

Molecular Formula

C24H31N3

Molecular Weight

361.5 g/mol

IUPAC Name

8-methyl-2-(2-methylpropyl)-5-[2-(6-methylpyridin-3-yl)ethyl]-3,4-dihydro-1H-pyrido[4,3-b]indole

InChI

InChI=1S/C24H31N3/c1-17(2)15-26-11-10-24-22(16-26)21-13-18(3)5-8-23(21)27(24)12-9-20-7-6-19(4)25-14-20/h5-8,13-14,17H,9-12,15-16H2,1-4H3

InChI Key

KNMOCSZJXJVVTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2CN(CC3)CC(C)C)CCC4=CN=C(C=C4)C

Origin of Product

United States

Preparation Methods

The synthesis of 1H-Pyrido(4,3-b)indole derivatives typically involves the Fischer indole synthesis, which uses commercially available starting materials such as 4-bromophenylhydrazine hydrochloride and N-tert-butoxycarbonyl-4-piperidone . The reaction conditions often include acidic or basic catalysts to facilitate the cyclization process. Industrial production methods may involve optimizing these conditions to increase yield and purity.

Chemical Reactions Analysis

1H-Pyrido(4,3-b)indole derivatives undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (Position 2) Substituent (Position 5) XlogP PSA (Ų) Notable Applications
Target Compound Isobutyl 2-(6-methyl-3-pyridyl)ethyl 4.8 21.1 Under investigation
Dimetabon Methyl 2-(6-methyl-3-pyridyl)ethyl ~3.9* ~21.1* Alzheimer’s clinical trials
CAS 524-81-2 Methyl Phenylmethyl ~4.2* ~30.0* Research compound
CAS 20675-00-7 Butan-2-yl 2-(6-methyl-3-pyridyl)ethyl ~5.0* 21.1 Unspecified

*Estimated based on substituent contributions.

Key Research Findings

  • Structural Optimization : Substitution at position 2 (e.g., isobutyl vs. methyl) significantly impacts receptor binding kinetics in related compounds, as seen in patent claims for neurological targets .

Biological Activity

1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-isobutyl-8-methyl-5-(2-(6-methyl-3-pyridyl)ethyl)- is a complex organic compound that has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, highlighting its potential as an anti-cancer agent, its role as a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator, and other pharmacological properties.

Anti-Cancer Activity

Recent studies have demonstrated that derivatives of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole exhibit significant anti-tumor activity. A comprehensive study synthesized various derivatives and evaluated their antiproliferative effects against several cancer cell lines including HeLa, A549, HepG2, and MCF-7 using the MTT assay. The results indicated that these compounds displayed moderate to excellent antiproliferative activity with IC50 values ranging from 0 μM to 100 μM.

Key Findings:

  • Compound Efficacy : Among the synthesized compounds, those bearing sulfonyl groups showed enhanced antiproliferative activity. For instance, compound 4c exhibited IC50 values of 13.71 μM (HeLa), 9.42 μM (A549), 15.06 μM (HepG2), and 14.77 μM (MCF-7) .
  • Mechanism of Action : Molecular docking studies revealed that the compounds bind effectively to the c-Met receptor, indicating a potential mechanism for their anti-tumor effects .

CFTR Potentiation

The compound has also been identified as a novel chemotype for CFTR potentiation. In cystic fibrosis research, it was found that certain derivatives could rescue gating defects associated with CFTR mutations such as F508del and G551D.

Research Insights:

  • In Vitro Studies : Structure-activity relationship studies led to the identification of enantiomerically pure derivatives that showed promising efficacy in enhancing CFTR function .
  • Bioavailability : In vivo studies indicated good oral bioavailability and distribution to lung tissues after administration in rat models .

Pharmacological Properties

In addition to its anti-cancer and CFTR potentiation activities, the compound exhibits a range of pharmacological effects:

  • Receptor Interactions : It has been shown to interact with various neurotransmitter receptors including serotonin receptors (5-HT) and adrenergic receptors. Specifically, derivatives such as 2,8-dimethyl-5-(Z)-2-phenylvinyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole demonstrated high affinity for these targets .

Summary of Biological Activities

Activity TypeTargetIC50 Values (μM)Mechanism/Notes
Anti-CancerHeLa13.71Sulfonyl group enhances activity
A5499.42Binds to c-Met receptor
HepG215.06Dose-dependent inhibition
MCF-714.77Molecular dynamics simulations support binding stability
CFTR PotentiationCFTR MutantsNot specifiedEnhances function in F508del and G551D mutations
Good oral bioavailability
Receptor InteractionVarious Neurotransmitter ReceptorsNot specifiedHigh affinity for serotonin and adrenergic receptors

Case Study 1: Antitumor Efficacy

In a study conducted by researchers at Guangdong Pharmaceutical University, a series of tetrahydro-pyridoindole derivatives were synthesized and tested against multiple cancer cell lines. The study concluded that specific modifications to the molecular structure significantly enhanced the anti-cancer properties of these compounds.

Case Study 2: Cystic Fibrosis Treatment

Another research initiative focused on the development of CFTR potentiators based on the pyridoindole scaffold. The results indicated that certain derivatives not only improved CFTR function but also showed promise in preclinical models for treating cystic fibrosis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.